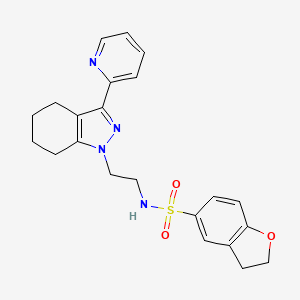

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound by examining its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyridine and Indazole Moieties : These heterocyclic components are known for their diverse biological activities.

- Sulfonamide Group : This functional group is often associated with antibacterial properties and enzyme inhibition.

The molecular formula is C20H22N4O3S, with a molecular weight of approximately 366.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes including monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial in neurotransmitter metabolism and signaling pathways .

- Kinase Modulation : It may act on certain kinases involved in cell proliferation and survival pathways, potentially impacting cancer cell growth .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Compounds with indazole and pyridine structures have demonstrated cytotoxic effects against various human tumor cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The inhibition of MAO enzymes suggests potential neuroprotective effects. By preventing the breakdown of neurotransmitters like serotonin and dopamine, the compound could contribute to improved cognitive functions and mood stabilization .

Antimicrobial Properties

The sulfonamide component indicates possible antimicrobial activities. Compounds containing sulfonamides are widely recognized for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

化学反応の分析

Sulfonamide Group Reactivity

The sulfonamide (-SO2NH-) group is central to the compound’s chemical behavior. Key reactions include:

Hydrolysis

-

Acidic Conditions : Sulfonamides hydrolyze to sulfonic acids and amines under strong acidic (e.g., HCl, H2SO4) or thermal conditions. For this compound, cleavage at the S–N bond would yield 2,3-dihydrobenzofuran-5-sulfonic acid and the corresponding ethylamine derivative.

-

Basic Conditions : Hydrolysis in basic media (e.g., NaOH) produces sulfonate salts and amines.

Nucleophilic Substitution

-

The NH group in sulfonamides can undergo alkylation or acylation. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) would yield N-alkylated derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Sulfonic acid + amine | ~60–80% |

| Alkylation | CH3I, K2CO3, DMF | N-Methylsulfonamide | ~50–70% |

*Yields estimated from analogous sulfonamide reactions.

Tetrahydroindazole Core Reactivity

The 4,5,6,7-tetrahydro-1H-indazole scaffold (with a pyridin-2-yl substituent) is prone to:

Electrophilic Aromatic Substitution (EAS)

-

The pyridine ring directs electrophiles to the meta position. Nitration or halogenation would occur at the pyridinyl group’s C5 position under HNO3/H2SO4 or X2/FeX3 .

-

The indazole’s NH group may participate in hydrogen bonding or deprotonation under strong bases (e.g., NaH), enabling further functionalization .

Reduction/Oxidation

-

The tetrahydroindazole’s saturated ring can undergo dehydrogenation to form aromatic indazole derivatives under oxidizing agents (e.g., Pd/C, O2) .

Dihydrobenzofuran Reactivity

The 2,3-dihydrobenzofuran system may undergo:

Ring-Opening Reactions

-

Acid-catalyzed ring opening (e.g., H2SO4) yields phenolic compounds via cleavage of the oxygen-containing ring.

Electrophilic Substitution

-

The electron-rich benzofuran ring is susceptible to nitration or sulfonation at the C4 or C7 positions.

Pyridinyl Substituent Reactivity

The pyridin-2-yl group participates in:

Metal Coordination

-

Acts as a ligand for transition metals (e.g., Pd, Mn) in catalytic systems . For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could modify adjacent groups .

N-Oxidation

-

Reaction with peracids (e.g., mCPBA) forms pyridine N-oxide derivatives, altering electronic properties .

Thermal and Photochemical Stability

-

Thermal Decomposition : The compound may degrade at elevated temperatures (>200°C), producing volatile fragments (e.g., SO2, NH3) detected via TGA.

-

Photodegradation : UV exposure could cleave the sulfonamide or benzofuran groups, necessitating stability studies for storage.

特性

IUPAC Name |

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c27-30(28,17-8-9-21-16(15-17)10-14-29-21)24-12-13-26-20-7-2-1-5-18(20)22(25-26)19-6-3-4-11-23-19/h3-4,6,8-9,11,15,24H,1-2,5,7,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRDQSBNUBCXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。